molecular formula C18H22N2O2S B2441078 (3,5-Dimethylisoxazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1704521-83-4

(3,5-Dimethylisoxazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2441078
CAS RN: 1704521-83-4
M. Wt: 330.45
InChI Key: LIGCGIJUUUJBEV-UHFFFAOYSA-N
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Description

(3,5-Dimethylisoxazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Photoreactions of Benzimidazole Derivatives

A study by Mahran et al. (1983) explores the photoreactions of 2-(4-thiazolyl)-1H-benzimidazole in the presence of singlet oxygen, yielding a variety of products including dimethyl oxalate and benzimidazole derivatives. This research highlights the potential of thiazole and isoxazole compounds in photochemical studies, which could be relevant for developing photoresponsive materials or understanding the photostability of pharmaceuticals (Mahran, Sidky, & Wamhoff, 1983).

Silver Complexes with Antitumor Activity

Pellei et al. (2023) report on novel silver complexes with bis(pyrazol-1-yl)acetate ligands that show significant antitumor activity, particularly against small-cell lung carcinoma. The complexes' ability to disrupt redox homeostasis and induce apoptosis in cancer cells suggests that related compounds, including those with isoxazolyl and thiazepanyl structures, could be explored for their chemotherapeutic potential (Pellei, Santini, et al., 2023).

Heteroannulation Reactions and Antibiotic Synthesis

Research by Bagley et al. (2005) on one-pot multistep Bohlmann-Rahtz heteroannulation reactions demonstrates the synthesis of complex molecules like dimethyl sulfomycinamate, hinting at the role of isoxazole and thiazole motifs in synthesizing antibiotic compounds. This illustrates the versatility of such structures in medicinal chemistry for developing new therapeutic agents (Bagley, Chapaneri, et al., 2005).

Coordination Chemistry and Material Science

Iasco et al. (2012) detail the synthesis of benzoxazoles derivative ligands that undergo complex transformations upon reaction with metal ions. This study underlines the importance of isoxazole and similar heterocyclic compounds in coordination chemistry, potentially leading to new materials with unique properties, such as catalytic or photoluminescent materials (Iasco, Novitchi, et al., 2012).

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-12-6-4-5-7-15(12)16-8-9-20(10-11-23-16)18(21)17-13(2)19-22-14(17)3/h4-7,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGCGIJUUUJBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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